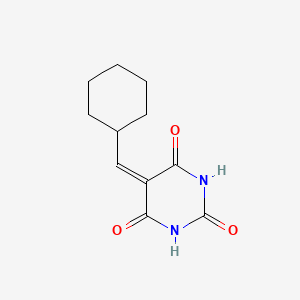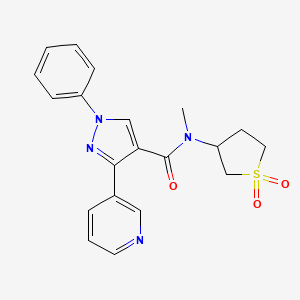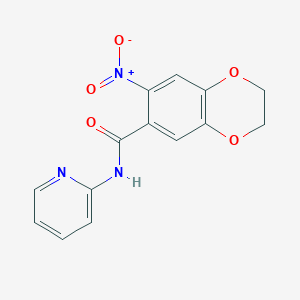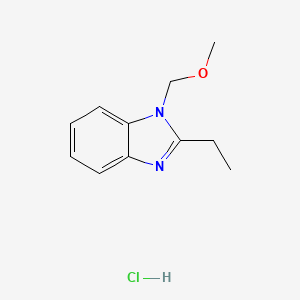![molecular formula C20H16N4O2 B7452695 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7452695.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BPI-145, and it is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms. PI3Ks are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
BPI-145 exerts its therapeutic effects by selectively inhibiting the N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide delta and gamma isoforms. These isoforms are critical regulators of immune cell function and are involved in various signaling pathways that contribute to disease pathogenesis. By inhibiting these isoforms, BPI-145 can modulate immune cell function and reduce inflammation, which is beneficial in various disease conditions.
Biochemical and Physiological Effects:
BPI-145 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide delta and gamma isoforms by BPI-145 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. BPI-145 can also inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
BPI-145 has several advantages for laboratory experiments, including its high selectivity and potency for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide delta and gamma isoforms. This specificity allows researchers to study the effects of BPI-145 on specific cell types and signaling pathways. However, BPI-145 has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.
Zukünftige Richtungen
There is ongoing research on the potential therapeutic applications of BPI-145 in various diseases. Future studies will focus on optimizing the efficacy and pharmacokinetics of BPI-145 in vivo. Additionally, researchers will investigate the potential of BPI-145 in combination with other targeted therapies for cancer and autoimmune diseases. Finally, there is interest in developing BPI-145 derivatives with improved stability and solubility for clinical use.
Synthesemethoden
The synthesis of BPI-145 involves multiple steps and requires expertise in organic chemistry. The compound is typically synthesized using a combination of synthetic organic chemistry and medicinal chemistry techniques. The synthesis process involves the use of various reagents, solvents, and purification methods to obtain a pure and stable form of BPI-145.
Wissenschaftliche Forschungsanwendungen
BPI-145 has been extensively studied for its potential therapeutic applications in various diseases. Several preclinical studies have demonstrated that BPI-145 has potent anti-inflammatory and anti-tumor properties. BPI-145 has been shown to inhibit the growth of cancer cells and suppress tumor growth in animal models. Additionally, BPI-145 has been shown to reduce inflammation and improve immune function in preclinical models of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-18(13-24-12-4-3-7-19(24)26)21-15-10-8-14(9-11-15)20-22-16-5-1-2-6-17(16)23-20/h1-12H,13H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDFUZHKHPDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CN4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-acetamidoanilino)-2-oxoethyl]-2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-N-ethylbenzamide](/img/structure/B7452612.png)


![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B7452658.png)
![4-[2-oxo-2-(2-thiophen-2-ylpyrrolidin-1-yl)ethyl]-2H-phthalazin-1-one](/img/structure/B7452661.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452688.png)
![7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7452691.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7452700.png)

